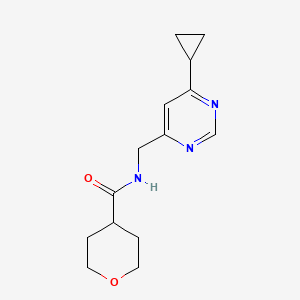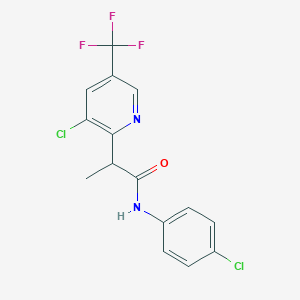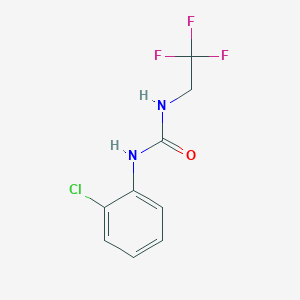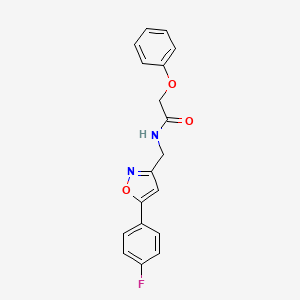![molecular formula C15H14FNOS B2488739 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide CAS No. 896356-50-6](/img/structure/B2488739.png)
3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves intricate chemical reactions, aiming to introduce fluorine or fluorinated groups into the molecule, enhancing its physical and chemical properties. Techniques such as cross-coupling reactions and diazotization have been applied for the synthesis of fluorinated biphenyls, which share a similarity in the process of introducing fluorine atoms into aromatic compounds (Qiu et al., 2009). These methods highlight the complexity and the necessary conditions for the successful synthesis of fluorinated organic compounds, which can be related to the synthesis of 3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide.
Molecular Structure Analysis
Understanding the molecular structure of 3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide involves analyzing its fluorinated moieties and how these influence the overall molecular architecture. The introduction of a fluorine atom, known for its electronegativity, significantly affects the molecular interactions and stability of the compound. Studies on similar fluorinated compounds have shown that fluorine atoms can enhance the stability and alter the electronic distribution within the molecule, affecting its reactivity and physical properties (Moskalik, 2023).
Chemical Reactions and Properties
The presence of fluorine in organic compounds often leads to unique chemical reactivities, such as increased stability against metabolic degradation and altered pharmacokinetic properties. The chemical reactions involving fluorinated compounds can include substitutions, eliminations, and additions, where the fluorine atom plays a crucial role in determining the reaction pathway and the stability of the intermediates and final products. The chemical properties of fluorinated compounds, including 3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide, are influenced by the strong C-F bond, which imparts a high degree of resistance to hydrolysis and oxidative conditions (Efremov, 2005).
Physical Properties Analysis
The physical properties of 3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide, such as melting point, boiling point, solubility, and density, are significantly influenced by the fluorinated groups within its structure. Fluorinated compounds are generally characterized by their high thermal and chemical stability, low surface energy, and unique solubility properties. These characteristics are attributed to the strong electronegativity of fluorine and its ability to form stable bonds with carbon, affecting the compound's physical behavior in different environments (Wang et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide, including reactivity, stability, and interaction with other molecules, are pivotal for its potential applications. The fluorine atoms contribute to its high stability and reactivity towards nucleophilic substitution reactions, making it a valuable compound in organic synthesis and potentially in pharmaceutical development. Its interaction with biological molecules can be influenced by the fluorine's electronic effects, offering insights into its mechanism of action and potential biological activities (Zhang et al., 2023).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-12-6-8-14(9-7-12)19-11-10-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKWKRDHINZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)



![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)




![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
